

# Phenylmethyl N-(10-bromodecyl)carbamate chemical properties

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## Compound of Interest

Compound Name:	Phenylmethyl N-(10-bromodecyl)carbamate
Cat. No.:	B15546748

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## Phenylmethyl N-(10-bromodecyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of **Phenylmethyl N-(10-bromodecyl)carbamate**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Core Chemical Properties

**Phenylmethyl N-(10-bromodecyl)carbamate** is a carbamate ester containing a long-chain bromoalkane. Carbamates are a well-established class of compounds with diverse applications in pharmaceuticals and agrochemicals, often acting as inhibitors of enzymes such as acetylcholinesterase. The presence of a terminal bromine atom in the decyl chain offers a reactive handle for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules, including radiolabeled tracers or targeted therapeutic agents.

While specific experimental data for this compound, such as melting and boiling points, are not widely available in published literature, its fundamental properties have been reported and are

summarized below.

Property	Value
Molecular Formula	C18H28BrNO2
Molecular Weight	370.3 g/mol
CAS Number	1555589-26-8
Purity	Typically ≥98%
Solubility	Soluble in Dichloromethane (DCM)
Storage Conditions	-20°C

## Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **Phenylmethyl N-(10-bromodecyl)carbamate** is not explicitly documented in readily accessible scientific literature. However, based on general principles of organic chemistry, a plausible and commonly employed synthetic route would involve the reaction of 10-bromodecan-1-amine with benzyl chloroformate. This reaction is a standard method for the formation of N-benzyl carbamates (Cbz group protection of amines).

## Proposed Synthesis of Phenylmethyl N-(10-bromodecyl)carbamate

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

### Materials:

- 10-bromodecan-1-amine hydrochloride
- Benzyl chloroformate
- Sodium bicarbonate (NaHCO3) or another suitable base (e.g., triethylamine)

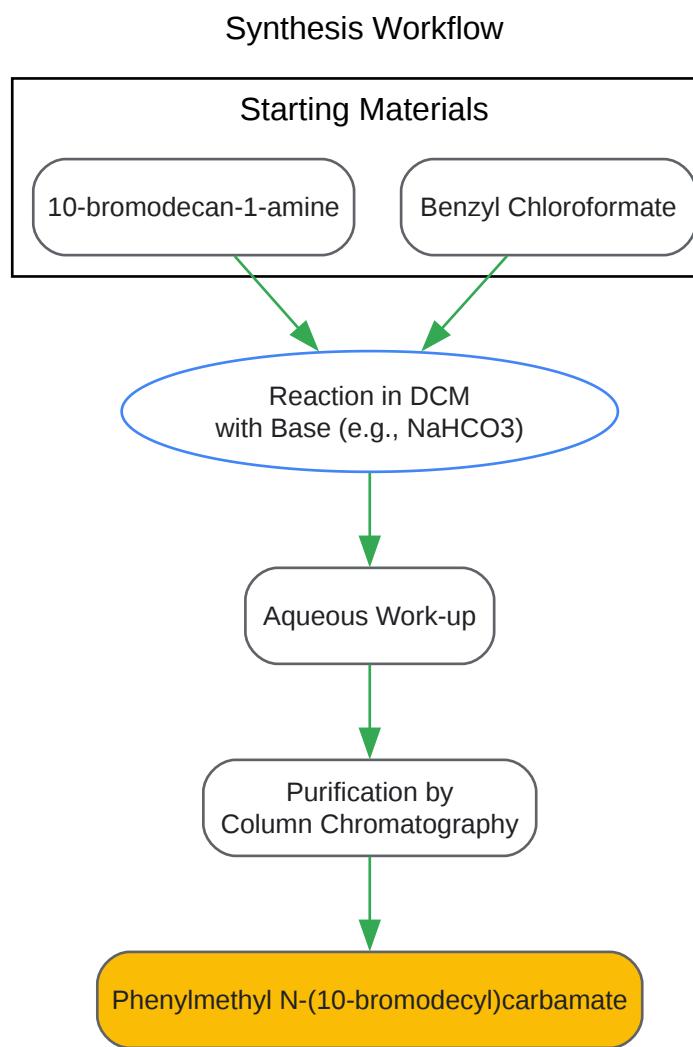
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- Amine Free-Basing: Dissolve 10-bromodecan-1-amine hydrochloride in water and add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free amine into dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free 10-bromodecan-1-amine.
- Carbamate Formation: Dissolve the 10-bromodecan-1-amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
- Add sodium bicarbonate (2.0 eq) to the solution.
- Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by silica gel

column chromatography using a gradient of ethyl acetate in hexanes to obtain pure **Phenylmethyl N-(10-bromodecyl)carbamate**.

- Characterization: The purified product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity. While specific spectra for this exact compound are not publicly available, the expected shifts would be consistent with the proposed structure.



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A generalized workflow for the synthesis of the target compound.

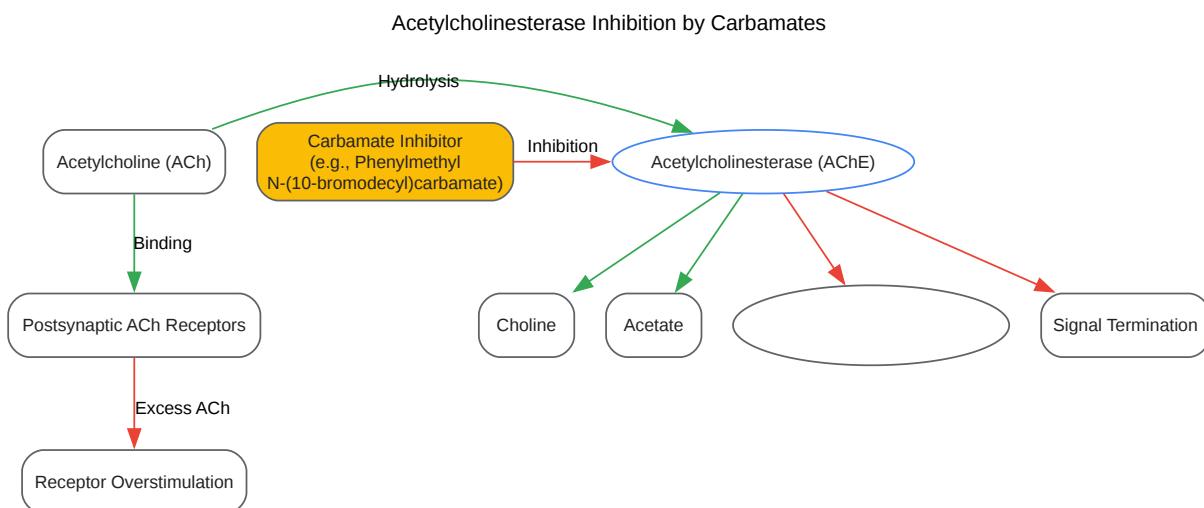
## Biological Activity and Mechanism of Action

Carbamate-containing compounds are well-known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.<sup>[1]</sup> Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease.

While no specific biological studies on **Phenylmethyl N-(10-bromodecyl)carbamate** have been found, it is reasonable to hypothesize that it may act as an AChE inhibitor. The phenylmethyl carbamate moiety would likely be responsible for the inhibitory activity, while the 10-bromodecyl chain could influence its pharmacokinetic properties, such as membrane permeability and binding affinity.

## Acetylcholinesterase Inhibition Signaling Pathway

The fundamental role of acetylcholinesterase is to terminate the nerve impulse at cholinergic synapses by hydrolyzing acetylcholine. Carbamate inhibitors interfere with this process by reacting with the serine residue in the active site of AChE, forming a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme. This effectively inactivates the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of acetylcholine receptors.



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Mechanism of acetylcholinesterase inhibition by carbamates.

## Experimental Protocol: Acetylcholinesterase Inhibition Assay

To evaluate the potential of **Phenylmethyl N-(10-bromodecyl)carbamate** as an AChE inhibitor, a standard *in vitro* colorimetric assay based on Ellman's reagent can be employed.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCl) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

- Acetylcholinesterase (from electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- **Phenylmethyl N-(10-bromodecyl)carbamate** (test compound)
- Donepezil or another known AChE inhibitor (positive control)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
  - Prepare a stock solution of AChE in Tris-HCl buffer.
  - Prepare a stock solution of ATCI in deionized water.
  - Prepare a stock solution of DTNB in Tris-HCl buffer.
  - Prepare a stock solution of **Phenylmethyl N-(10-bromodecyl)carbamate** and the positive control in DMSO. Perform serial dilutions in Tris-HCl buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Assay Setup (in a 96-well plate):
  - Blank wells: 150 µL Tris-HCl buffer, 50 µL DTNB solution.
  - Control wells (100% activity): 100 µL Tris-HCl buffer, 50 µL DTNB solution, 50 µL ATCI solution, and 20 µL of the vehicle (buffer with the same DMSO concentration as the test wells).

- Test wells: 100 µL Tris-HCl buffer containing the test compound at various concentrations, 50 µL DTNB solution, 50 µL ATCI solution.
- Enzyme Addition and Incubation:
  - Add 20 µL of the AChE solution to the control and test wells to initiate the reaction. Do not add enzyme to the blank wells.
  - Incubate the plate at 37 °C.
- Measurement:
  - Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute) for each well.
  - The percentage of inhibition can be calculated using the following formula: % Inhibition =  $[1 - (\text{Rate of test well} / \text{Rate of control well})] \times 100$
  - Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

## Conclusion

**Phenylmethyl N-(10-bromodecyl)carbamate** is a compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. Its synthesis can be achieved through established carbamate formation reactions. Based on its chemical structure, it is a putative acetylcholinesterase inhibitor. The provided experimental protocol for AChE inhibition offers a robust method to validate this hypothesis and quantify its inhibitory potency. The presence of the bromodecyl chain provides a versatile point for further chemical elaboration, enabling the development of more complex and potentially more potent and selective therapeutic agents. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

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## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
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